(Z)-3-Phenylacrylonitrile
Description
Significance of Alpha, Beta-Unsaturated Nitriles in Modern Organic Chemistry Research
Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond. fiveable.me This arrangement of alternating double and single bonds results in the delocalization of π-electrons across the system, which imparts unique reactivity to these molecules. fiveable.me They are considered versatile intermediates in organic synthesis, finding application in the preparation of a wide array of products, including perfumes, pigments, and pharmaceuticals. acs.org
The conjugated system makes α,β-unsaturated nitriles susceptible to various chemical transformations. They can readily undergo nucleophilic additions, including Michael additions, and participate in cycloaddition reactions. fiveable.me This reactivity allows for the construction of complex molecular frameworks, particularly nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me Furthermore, their utility as building blocks extends to the synthesis of more intricate molecules, such as natural products. fiveable.me The direct conversion of carbonyl compounds to α,β-unsaturated nitriles is of considerable economic interest due to their role as versatile intermediates. acs.org
Historical Context and Evolution of Research on (Z)-3-Phenylacrylonitrile and Related Derivatives
The study of 3-phenylacrylonitrile, commonly known as cinnamonitrile (B126248), and its isomers, (E) and (Z), has evolved over time, driven by the quest for stereoselective synthesis methods. Historically, the synthesis of cinnamonitriles often resulted in a mixture of (E) and (Z) isomers. ontosight.ai The (E)-isomer, or trans-cinnamonitrile, is generally the more stable and common form. ontosight.ai
Early methods for producing cinnamonitrile included the reaction of benzaldehyde (B42025) with acetonitrile (B52724) in the presence of an alkali. google.comgoogle.com Over the years, significant research has focused on developing synthetic routes that favor the formation of one isomer over the other. For instance, the Wittig-Horner reaction has been a common method for preparing α,β-unsaturated nitriles from aliphatic aldehydes. acs.org
More targeted research into the stereoselective synthesis of (Z)-cinnamonitrile has also been documented. A notable method involves the decarboxylation of E-3-phenyl-2-cyanopropenoic acid, which yields (Z)-cinnamonitrile with high stereospecificity. google.comgoogle.com The development of such specific synthetic pathways highlights the growing sophistication in the field and the increasing demand for isomerically pure compounds for various applications. The exploration of various catalysts and reaction conditions continues to be an active area of research to improve yields and stereoselectivity. sciepub.comtandfonline.com
The investigation into derivatives of this compound has also expanded, with researchers synthesizing and evaluating a range of related compounds for their potential biological activities and material science applications. sioc-journal.cnnih.govresearchgate.netmdpi.com These studies often involve modifying the phenyl ring or other parts of the molecule to understand structure-activity relationships.
Interactive Data Tables
Below are interactive tables detailing the known physical and chemical properties of this compound.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇N nih.govchembk.com |
| Molecular Weight | 129.16 g/mol nih.gov |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Insoluble in water ontosight.ai |
| CAS Number | 24840-05-9 chemsrc.com |
Chemical Properties of this compound
| Property | Description |
| Reactivity | The molecule contains a reactive double bond and a nitrile group, making it susceptible to various chemical reactions. |
| Key Reactions | Can undergo reactions typical of α,β-unsaturated nitriles, such as nucleophilic additions and cycloadditions. fiveable.me |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24840-05-9 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(Z)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4- |
InChI Key |
ZWKNLRXFUTWSOY-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical and Contemporary Approaches to (Z)-3-Phenylacrylonitrile Core Synthesis
The formation of the α,β-unsaturated nitrile core of this compound is predominantly achieved through condensation reactions that create a new carbon-carbon double bond. These methods offer versatility in introducing various substituents to the phenyl ring and the acrylonitrile (B1666552) backbone.
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of C-C double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.
The Knoevenagel condensation is a versatile method for synthesizing α,β-unsaturated carbonyl compounds. google.com It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group in the presence of a basic catalyst. google.comorganic-chemistry.org The reaction mechanism consists of three primary steps: deprotonation of the active methylene compound to form an enolate ion, nucleophilic addition of the enolate to the carbonyl compound, and subsequent elimination of a water molecule to form the α,β-unsaturated product. google.com
In the context of this compound synthesis, this involves the reaction of a substituted benzaldehyde (B42025) with an active methylene nitrile, such as malononitrile or benzyl cyanide. The presence of two strong electron-withdrawing nitrile groups on the adjacent methylene group in malononitrile makes the methylene protons particularly acidic and facilitates the initial deprotonation step. google.com
A plausible mechanism for the Knoevenagel condensation of benzaldehyde with malononitrile involves the activation of the carbonyl group of benzaldehyde by the catalyst, while the basic sites of the catalyst deprotonate malononitrile to form a carbanionic intermediate. rug.nl This intermediate then attacks the activated carbonyl carbon, leading to a cascade of reactions that ultimately yield the benzylidenemalononitrile product. rug.nl
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Substituted Benzaldehyde | Active Methylene Nitrile | Weak Base | Substituted this compound |
Piperidine is a commonly employed weak base catalyst in Knoevenagel condensation reactions. researchgate.net Its catalytic role is multifaceted. Theoretical calculations on the piperidine-catalyzed reaction between acetylacetone and benzaldehyde suggest that piperidine facilitates the elimination step rather than activating the benzaldehyde electrophile. nih.govrsc.org
The reaction mechanism is thought to proceed through the formation of an iminium ion from the reaction of benzaldehyde with piperidine. This iminium ion is more electrophilic than the original aldehyde. Simultaneously, piperidine abstracts a proton from the active methylene compound to form a stabilized carbanion (enolate). This enolate then attacks the iminium ion, leading to an addition intermediate. The final step involves the elimination of the piperidine catalyst and a molecule of water to afford the α,β-unsaturated product. nih.govrsc.org The use of piperidine allows the reaction to proceed under milder conditions. researchgate.net
| Catalyst | Role | Key Intermediate |
| Piperidine | Weak Base | Iminium ion, Enolate |
A classic and effective method for the synthesis of α-phenylcinnamonitrile, a derivative of this compound, involves the condensation of benzaldehyde with benzyl cyanide. Benzyl cyanide contains an active methylene unit due to the electron-withdrawing effect of the nitrile group, making the methylene protons acidic enough to be removed by a base.
The reaction is typically carried out in the presence of a base such as sodium ethoxide or piperidine. In a typical procedure, freshly distilled benzaldehyde and purified benzyl cyanide are mixed in ethanol, and a solution of sodium ethoxide is added dropwise. The reaction mixture becomes warm and solidifies, yielding the product upon cooling and filtration. This method can be adapted to use substituted benzaldehydes to produce a variety of α-phenylcinnamonitrile derivatives.
| Benzaldehyde Derivative | Active Methylene Compound | Base Catalyst | Yield (%) | Reference |
| Benzaldehyde | Benzyl Cyanide | Sodium Ethoxide | 87-97 | |
| Benzaldehyde | Benzyl Cyanide | 40% Sodium Hydroxide | 70-82 |
The reaction between benzaldehyde and malononitrile is a well-established route to benzylidenemalononitrile, a compound structurally related to this compound. rug.nl This reaction is a specific example of the Knoevenagel condensation. Due to the high acidity of the methylene protons in malononitrile, this reaction can be catalyzed by a variety of bases and can even proceed under catalyst-free conditions in some cases.
The reaction is often used as a model to test the efficacy of various catalysts, including novel and green catalysts. rug.nl For instance, a study demonstrated the use of an amino-bifunctional framework as an efficient catalyst for this reaction, achieving a 100% conversion rate at room temperature within 5 minutes. rug.nl The mechanism involves the catalyst activating the benzaldehyde and deprotonating the malononitrile to facilitate the condensation. rug.nl
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Benzaldehyde | Malononitrile | Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 | 4 | 67.1 | 97.6 | |
| Benzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | Room Temp | 0.08 | 100 | - | rug.nl |
While direct synthesis of halogenated this compound via phosphorus pentabromide (PBr₅) is not extensively documented, a plausible synthetic route can be conceptualized based on established reactions of related compounds. This approach would likely involve a multi-step process starting from a precursor that can be halogenated and subsequently dehydrohalogenated.
A potential precursor is 3-phenylpropionic acid or its derivatives. The bromination of trans-cinnamic acid, a closely related compound, is known to produce 2,3-dibromo-3-phenylpropanoic acid. nih.gov Similarly, the addition of bromine to cinnamonitrile (B126248) would be expected to yield 2,3-dibromo-3-phenylpropionitrile.
The subsequent step would involve the dehydrobromination of this dibrominated intermediate. While PBr₅ is primarily a brominating agent, its role in dehydrobromination is less common. Typically, dehydrobromination is achieved using a base. For instance, the synthesis of α-bromo-cinnamaldehyde involves the addition of bromine to cinnamaldehyde followed by elimination of hydrogen bromide using a base like potassium carbonate. google.com Therefore, a base would likely be required after the initial bromination to generate the unsaturated halogenated acrylonitrile.
A hypothetical reaction scheme could be:
Bromination: this compound reacts with Br₂ to form 2,3-dibromo-3-phenylpropionitrile.
Dehydrobromination: The resulting 2,3-dibromo-3-phenylpropionitrile is treated with a suitable base to eliminate one equivalent of HBr, leading to the formation of a brominated derivative of this compound, such as α-bromo-cinnamonitrile or β-bromo-cinnamonitrile, depending on the reaction conditions and the regioselectivity of the elimination.
Further research is necessary to establish the specific conditions and feasibility of using phosphorus pentabromide in such a synthetic sequence for halogenated this compound derivatives.
Enzymatic Resolution Strategies for Chiral Analogs (e.g., 3-hydroxy-2-phenylacrylonitrile)
Enzymatic resolution has emerged as a powerful and green methodology for the synthesis of enantiomerically pure chiral compounds, which are crucial intermediates in the pharmaceutical and agrochemical industries knv.de. For chiral analogs of this compound, such as 3-hydroxy-3-phenylpropanonitrile, enzymatic kinetic resolution offers an effective strategy to separate enantiomers. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.
A notable example is the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile (3H3P), a key intermediate in the synthesis of the antidepressant fluoxetine nih.govnih.gov. In this process, a lipase, such as that from Pseudomonas fluorescens, is employed to catalyze the transesterification of the racemic alcohol. The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Table 1: Effect of Ionic Liquids on the Enzymatic Resolution of 3-hydroxy-3-phenylpropanonitrile
| Ionic Liquid (1% w/v in Hexane) | Enzyme Support | Process Efficiency (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| [BMIM]Cl | Amine-modified silica (B1680970) | 97.4 | 79.5 |
| No Ionic Liquid | Amine-modified silica | Lower | Lower |
Data sourced from studies on the biocatalytic resolution of 3H3P, highlighting the improvement with ionic liquids. nih.govnih.gov
This chemoenzymatic approach provides a practical and sustainable route to optically active cyanohydrins and their derivatives, which are versatile building blocks for a wide range of chiral molecules youtube.comresearchgate.net.
Advanced Synthetic Transformations Involving this compound Derivatives
Base-Catalyzed Isomerization Reactions (e.g., for N-alkylindoles with Butyne Chains)
Base-catalyzed isomerization of alkynes is a fundamental transformation in organic synthesis that allows for the migration of a carbon-carbon triple bond along a hydrocarbon chain. This reaction, often referred to as the "alkyne zipper" reaction, typically proceeds in the presence of a strong base, such as sodium amide or potassium 3-aminopropylamide (KAPA) researchgate.netresearchgate.net. The mechanism involves a series of deprotonation and reprotonation steps, leading to the formation of allene intermediates, which then rearrange to a more thermodynamically stable alkyne nih.govmdpi.com.
In the context of this compound derivatives, this methodology can be applied to functionalized molecules containing alkyne chains. For instance, an N-alkylindole bearing an internal butyne chain can undergo isomerization to a terminal alkyne. This transformation is particularly valuable as terminal alkynes are versatile functional groups that can participate in a variety of coupling reactions, such as the Sonogashira coupling.
The reaction is initiated by the abstraction of a proton from a carbon adjacent to the triple bond by a strong base, forming a propargyl anion. This anion is in equilibrium with an allenyl anion. Protonation of the allenyl anion at a different position results in the formation of an allene. Subsequent deprotonation of the allene and reprotonation at the terminal carbon leads to the formation of the terminal alkyne. The equilibrium is driven towards the formation of the terminal acetylide anion, which is the most stable anionic intermediate due to the higher s-character of the sp-hybridized carbon.
While direct examples of base-catalyzed isomerization of butyne chains on N-alkylindoles are not extensively documented, the general principles of alkyne isomerization are well-established and can be extrapolated to this system. The choice of base and reaction conditions would be critical to achieve high yields and selectivity, as competing side reactions could occur on the indole nucleus. The presence of the indole ring could also influence the acidity of the propargylic protons and the stability of the intermediates.
Palladium/Copper-Catalyzed Coupling Reactions (e.g., for 1,3-Butadiene-3-yne Derivatives)
Palladium/copper-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms chemrxiv.orgmdpi.com. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a base, typically an amine mdpi.com. The catalytic cycle is generally understood to involve the oxidative addition of the aryl or vinyl halide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I), and base), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst researchgate.net.
This methodology can be applied to derivatives of this compound to synthesize complex conjugated systems like 1,3-butadiene-3-yne derivatives. For example, a vinyl halide derivative of this compound could be coupled with a terminal alkyne under Sonogashira conditions. The stereochemistry of the vinyl halide is generally retained throughout the reaction, allowing for the stereoselective synthesis of the desired enyne product researchgate.net.
The reactivity of the halide in the Sonogashira coupling follows the general trend I > OTf > Br >> Cl. The choice of palladium catalyst, ligands, copper source, and base can be optimized to achieve high yields and prevent side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Function | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Forms copper acetylide for transmetalation | CuI |
| Base | Deprotonates the terminal alkyne and neutralizes HX | Et₃N, i-Pr₂NH |
| Substrates | Terminal alkyne and aryl/vinyl halide | Phenylacetylene, Vinyl iodide |
This table summarizes the essential components and their roles in a typical Sonogashira coupling reaction. chemrxiv.orgmdpi.com
Michael-Initiated Ring Closure (MIRC) for Cyclopropane Formation
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropane rings. This tandem reaction involves a Michael addition followed by an intramolecular nucleophilic substitution (ring closure). In the context of this compound derivatives, specifically those bearing a leaving group at the α-position such as (Z)-2-bromo-3-phenylacrylonitrile, the MIRC reaction with 2-arylacetonitriles provides an efficient route to highly functionalized dinitrile-substituted cyclopropanes.
The reaction is typically promoted by a base, which deprotonates the 2-arylacetonitrile to generate a carbanion. This carbanion then acts as a Michael donor and adds to the electron-deficient double bond of the α-bromo-β-phenylacrylonitrile derivative (the Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular Sₙ2 reaction, where the enolate displaces the bromide, leading to the formation of the cyclopropane ring. A variety of bases can be employed, with cesium carbonate in acetonitrile (B52724) at room temperature being an effective system.
This methodology is compatible with a wide range of 2-arylacetonitriles, including those with both electron-donating and electron-withdrawing substituents on the aryl ring, as well as heteroaromatic acetonitriles such as pyridylacetonitriles. The reaction generally proceeds with good to excellent yields and often exhibits high diastereoselectivity, favoring the formation of the trans-cyclopropane isomer where the two aryl groups are on opposite faces of the cyclopropane ring to minimize steric hindrance.
The mechanism of the Michael-Initiated Ring Closure (MIRC) reaction for the formation of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoacrylonitriles can be described in a stepwise manner.
Deprotonation: The reaction is initiated by the deprotonation of the acidic α-proton of the 2-arylacetonitrile by a base (e.g., Cs₂CO₃), generating a resonance-stabilized carbanion.
Michael Addition: The nucleophilic carbanion attacks the β-carbon of the α-bromoacrylonitrile (the Michael acceptor) in a conjugate addition. This step forms a new carbon-carbon bond and generates an enolate intermediate.
Intramolecular Cyclization: The enolate intermediate then undergoes a rapid intramolecular nucleophilic substitution. The negatively charged α-carbon of the newly formed adduct attacks the carbon bearing the bromine atom, displacing the bromide ion and closing the three-membered ring. This step is an intramolecular Sₙ2 reaction.
The stereochemical outcome of the reaction is often controlled during the cyclization step. The intermediate can adopt a conformation that minimizes steric interactions between the bulky aryl groups, leading to the preferential formation of the more stable trans-diastereomer. The reaction is a powerful example of a tandem process where two new carbon-carbon bonds and a new ring are formed in a single synthetic operation.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). In the context of 3-phenylacrylonitrile, its carbon-carbon double bond serves as a dipolarophile, reacting with various 1,3-dipoles to yield a range of heterocyclic structures.
Formation of Pyrrolidinyl-Heterocyclic Compounds via Azomethine Ylides
Azomethine ylides are versatile nitrogen-based 1,3-dipoles extensively used in [3+2] cycloaddition reactions to synthesize pyrrolidine rings, which are core structures in many biologically active compounds. nih.gov The reaction between an azomethine ylide and an alkene, such as a derivative of 3-phenylacrylonitrile, is a highly effective method for constructing polysubstituted pyrrolidines, often with a high degree of stereocontrol. nih.gov
A notable example involves the reaction of benzoimidazol-2-yl-3-phenylacrylonitriles with azomethine ylides. These ylides can be generated in situ from the condensation of isatin and an amino acid like sarcosine. The subsequent [3+2] cycloaddition leads to the formation of complex spiro[indoline-3,2′-pyrrolidine] structures. nih.gov This reaction underscores the utility of activated acrylonitriles in building intricate heterocyclic systems.
The general reaction scheme for the formation of pyrrolidine derivatives from azomethine ylides and activated alkenes is presented below:
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| Azomethine Ylide (from Isatin and Sarcosine) | Benzoimidazol-2-yl-3-phenylacrylonitrile | Spiro[indoline-3,2′-pyrrolidine] | Refluxing ethanol |
| Azomethine Ylide | Gem-difluorodiene (from cinnamaldehyde) | 3,3-difluoropyrrolidinyl derivative | Cu(I) catalyst |
This table illustrates the versatility of azomethine ylide cycloadditions with derivatives of 3-phenylacrylonitrile and related compounds.
Detailed research has shown that these cycloadditions can be catalyzed by various agents, including metal complexes, to achieve high yields and enantioselectivities. For instance, the use of a Cu(I) catalyst in the reaction of azomethine ylides with a gem-difluorodiene derived from cinnamaldehyde results in enantioenriched 3,3-difluoropyrrolidinyl derivatives. rsc.orgrsc.org
Synthesis of Tetrazole Derivatives with Sodium Azide
The [3+2] cycloaddition reaction between nitriles and sodium azide is a fundamental and widely used method for the synthesis of tetrazole derivatives. Tetrazoles are nitrogen-rich five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science. The reaction involves the addition of the azide anion (acting as a 1,3-dipole) to the carbon-nitrogen triple bond of the nitrile group.
While the direct reaction with this compound's nitrile group is a primary pathway, related multicomponent reactions starting from benzaldehyde, malononitrile, and sodium azide also lead to tetrazole-containing acrylonitrile derivatives. This approach first forms an intermediate via a Knoevenagel condensation, which then undergoes a [3+2] cycloaddition with sodium azide to produce the 5-substituted tetrazole ring.
The synthesis of novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives has been reported, starting from 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile, which itself is synthesized from benzaldehyde, malononitrile, and sodium azide. This highlights the integration of the acrylonitrile moiety into a tetrazole ring system.
Catalytic Applications in Cycloaddition (e.g., Fe2O3@cellulose@Mn Nanocatalysts)
To enhance the efficiency and sustainability of tetrazole synthesis via [3+2] cycloaddition, various catalytic systems have been developed. Among these, heterogeneous nanocatalysts have gained attention due to their high activity, selectivity, and recyclability.
One such catalyst is a magnetically recoverable Fe2O3@cellulose@Mn nanocomposite. This catalyst has been successfully employed in the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives. The catalyst is prepared by the stepwise fabrication of manganese nanoparticles on a cellulose-modified magnetic iron oxide support. Its application in the [3+2] cycloaddition reaction between various nitriles and sodium azide under microwave irradiation demonstrates a green and efficient synthetic route. The magnetic nature of the Fe2O3 core allows for easy separation and reuse of the catalyst.
Photocatalytic E → Z Isomerization Processes
The selective conversion of the thermodynamically more stable E-isomer of an alkene to the less stable Z-isomer is a challenging transformation. Photocatalysis offers a powerful approach to overcome the thermodynamic barrier by utilizing light energy to access excited states where isomerization can occur.
Riboflavin-Inspired Catalysis for Alpha,Beta-Unsaturated Nitriles
Inspired by the isomerization of retinal in the mammalian visual cycle, researchers have developed photocatalytic methods for the E → Z isomerization of polarized alkenes, including α,β-unsaturated nitriles like 3-phenylacrylonitrile. acs.orgresearchgate.netfigshare.com Riboflavin (Vitamin B2), an inexpensive and organic photocatalyst, has been shown to be effective in this transformation under UV irradiation (e.g., 402 nm). acs.orgresearchgate.net
This methodology mimics the biological process by using a photocatalyst to absorb light and transfer energy to the alkene substrate, facilitating rotation around the carbon-carbon double bond. The replacement of the iminium motif found in the visual cycle with a cyano group is well-tolerated and provides a versatile handle for further chemical modifications after isomerization. acs.orgresearchgate.net This bio-inspired approach has demonstrated broad substrate scope, achieving high Z:E ratios (up to 99:1) for various α,β-unsaturated nitriles. acs.orgresearchgate.netfigshare.com
The following table summarizes the photocatalytic isomerization of a substituted cinnamonitrile using a riboflavin-inspired catalyst:
| Substrate | Catalyst | Light Source | Z:E Ratio |
| (E)-cinnamonitrile derivative | (-)-Riboflavin (5 mol%) | UV light (402 nm) | 91:9 |
| (E)-β-ethyl-cinnamonitrile | (-)-Riboflavin (5 mol%) | UV light (402 nm) | 97:3 |
This table showcases the high Z-selectivity achievable with riboflavin-inspired photocatalysis. acs.org
Mechanistic Dichotomy and Origin of Selectivity in Photoisomerization
The mechanism of riboflavin-catalyzed E → Z isomerization of polarized alkenes like α,β-unsaturated nitriles is complex and can proceed through different pathways. acs.orgresearchgate.net Studies have revealed a mechanistic dichotomy involving both singlet and triplet energy transfer from the excited photocatalyst to the alkene substrate. acs.orgresearchgate.netfigshare.com
Upon photoexcitation, the riboflavin catalyst can transfer its energy to the E-alkene, promoting it to an excited singlet or triplet state. In these excited states, the rotational barrier of the double bond is significantly lowered, allowing for isomerization to the Z-alkene. It is proposed that both singlet and triplet excited states of the alkene can lead to a common intermediate, from which the isomerization proceeds. acs.org
The origin of the high Z-selectivity is a key aspect of this process. Kinetic studies and temperature-dependent experiments have indicated that the selectivity is governed by a combination of factors. These include the polarization of the alkene and an increased activation barrier for the reverse (Z → E) isomerization in the excited state. acs.orgresearchgate.net Essentially, while both isomers can be excited, the decay from the excited state back to the ground state favors the formation of the Z-isomer. This understanding of the mechanistic underpinnings is crucial for the rational design of more efficient and selective photocatalytic isomerization systems. acs.org
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Addition Reactions of (Z)-3-Phenylacrylonitrile Derivatives
Nucleophilic addition is a fundamental reaction class for α,β-unsaturated nitriles like this compound. The presence of the electron-withdrawing nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. This reaction, often referred to as a Michael or conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The reactivity of the α,β-unsaturated system in this compound is significantly influenced by both the nitrile and the phenyl groups. The nitrile group, being strongly electron-withdrawing, activates the double bond for nucleophilic attack at the β-position. A resonance structure can be drawn that places a partial positive charge on the β-carbon, highlighting its electrophilic character. rsc.org
Substituents on the phenyl ring of cinnamonitrile (B126248) derivatives have a pronounced effect on the rates and pathways of nucleophilic addition reactions. Studies on related cinnamonitrile derivatives have shown that electron-withdrawing groups on the phenyl ring generally enhance the electrophilicity of the β-carbon, leading to faster rates of nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate by reducing the partial positive charge on the β-carbon. scispace.com
The nature of the nucleophile also plays a crucial role in determining the reaction outcome. Soft nucleophiles, such as enolates and Gilman reagents, typically favor 1,4-addition (conjugate addition), while hard nucleophiles, like organolithium reagents, may preferentially attack the nitrile carbon (1,2-addition).
| Substituent on Phenyl Ring | Electronic Effect | Expected Effect on Nucleophilic Addition Rate |
| -NO₂ | Electron-withdrawing | Increase |
| -Cl | Electron-withdrawing | Increase |
| -H | Neutral | Baseline |
| -CH₃ | Electron-donating | Decrease |
| -OCH₃ | Electron-donating | Decrease |
Electrophilic Attack on the Alpha,Beta-Unsaturated System
While the primary mode of reaction for α,β-unsaturated nitriles is nucleophilic addition, the double bond can also undergo electrophilic attack, although this is generally less favorable due to the deactivating effect of the nitrile group.
The electrophilic addition of halogens (e.g., Br₂ or Cl₂) to the double bond of this compound is possible. This reaction would proceed through a halonium ion intermediate, followed by attack of the halide ion to yield a dihalogenated product. The electron-withdrawing nature of the nitrile group would be expected to decrease the rate of this reaction compared to a simple alkene.
Diels-Alder Reactions and Stereochemical Considerations
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. In the context of this compound derivatives, the activated double bond can act as a dienophile, reacting with a conjugated diene.
While specific studies on the Diels-Alder reactions of dienyne derivatives of this compound are not extensively documented, the general principles of cycloaddition reactions can be applied. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com Therefore, the nitrile group in this compound and its derivatives makes the double bond an effective dienophile.
The stereochemistry of the Diels-Alder reaction is a key consideration. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. For a (Z)-dienophile like this compound, the substituents on the double bond will be cis in the resulting cyclohexene (B86901) product. The "endo rule" often governs the stereochemical outcome, predicting that the electron-withdrawing substituent of the dienophile (the nitrile group) will preferentially occupy the endo position in the transition state, leading to the endo product as the major isomer. libretexts.org
| Diene | Dienophile | Expected Product Stereochemistry |
| 1,3-Butadiene | This compound | cis-substituents on the newly formed ring, with the nitrile group likely in the endo position. |
| Cyclopentadiene | This compound | Bicyclic adduct with a cis-fused ring junction and the nitrile group in the endo position. |
Impact of (Z)-Isomer Conformation on Reaction Outcomes
The geometric conformation of isomers plays a critical role in determining their chemical reactivity, particularly in reactions where stereochemistry influences the transition state or product stability. In the case of 3-phenylacrylonitrile, the (Z)-isomer (where the phenyl group and the nitrile group are on the same side of the C=C double bond) and the (E)-isomer exhibit different reaction profiles due to their distinct spatial arrangements.
The relative positioning of the substituents in the (Z)-isomer can lead to unique intramolecular interactions or create steric hindrance that directs the course of a reaction differently than in the (E)-isomer. For instance, in reactions of derivatives like 2-benzamido-3-phenylacrylohydrazide, the (Z)-isomer has been observed to undergo cyclization reactions to form imidazole (B134444) or triazine derivatives, a pathway not observed for the corresponding (E)-isomer. This difference is attributed to the proximity of the reacting functional groups in the cis-oid arrangement of the (Z)-conformation, which facilitates the intramolecular cyclization process. In contrast, the functional groups in the (E)-isomer are positioned far apart, making such intramolecular reactions sterically unfavorable.
This principle highlights how the conformation of the (Z)-isomer is not merely a passive structural feature but an active participant in dictating reaction pathways, enabling specific outcomes that are inaccessible to the (E)-isomer.
| Feature | (Z)-Isomer | (E)-Isomer |
| Substituent Position | Phenyl and Nitrile groups on the same side of the C=C bond. | Phenyl and Nitrile groups on opposite sides of the C=C bond. |
| Intramolecular Reactions | Proximity of groups can facilitate intramolecular cyclization. | Groups are too far apart for facile intramolecular reactions. |
| Steric Hindrance | Can influence the approach of reagents in intermolecular reactions. | Generally less sterically hindered for intermolecular reactions. |
Other Significant Reaction Pathways
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, although its reactivity is modulated by the presence of the electron-withdrawing nitrile group and the phenyl ring.
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound is an example of electrophilic addition. leah4sci.commasterorganicchemistry.com The reaction proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. leah4sci.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, in this conjugated system, the stability of the carbocation is key. Protonation at the carbon adjacent to the nitrile group would yield a carbocation stabilized by the adjacent phenyl group. The subsequent attack by the halide would lead to a 3-halo-3-phenylpropanenitrile. masterorganicchemistry.com
Hydration : Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. The mechanism is similar to hydrohalogenation, involving the formation of a carbocation intermediate. For this compound, this would be expected to yield 3-hydroxy-3-phenylpropanenitrile. It is important to note that under the acidic conditions required for hydration, the nitrile group itself can undergo hydrolysis, potentially leading to the formation of a carboxylic acid or amide as a side product.
Cyanohydrin Formation : The formation of a cyanohydrin is a characteristic reaction of aldehydes and ketones, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon. This compound, being an α,β-unsaturated nitrile, does not possess a carbonyl group. Therefore, it does not undergo the typical cyanohydrin formation reaction.
| Reaction | Reagents | Product | Mechanism |
| Hydrohalogenation | HCl, HBr, HI | 3-Halo-3-phenylpropanenitrile | Electrophilic Addition |
| Hydration | H₂O, H₂SO₄ (catalyst) | 3-Hydroxy-3-phenylpropanenitrile | Electrophilic Addition |
| Cyanohydrin Formation | HCN, Base (catalyst) | Not Applicable | Nucleophilic Addition to Carbonyl |
Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. While this compound is the product of such reactions, understanding its formation sheds light on this reaction pathway. For instance, this compound can be synthesized via the base-catalyzed condensation of benzaldehyde (B42025) with acetonitrile (B52724). orgsyn.org This reaction involves an initial addition followed by the elimination of a water molecule to form the C=C double bond.
A more direct example of an elimination reaction leading to this structure would be the dehydrohalogenation of a 3-halo-3-phenylpropanenitrile. Treatment of such a substrate with a strong base would remove a proton from the carbon adjacent to the nitrile group and a halide ion from the carbon bearing the phenyl group, yielding 3-phenylacrylonitrile. The stereochemical outcome (whether the Z or E isomer is formed) would depend on the reaction conditions and the stereochemistry of the starting material.
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. While a broad class of reactions in organic chemistry, specific examples of rearrangements involving the this compound skeleton are not extensively documented in common literature. However, molecules with similar structural motifs, such as allylic systems, can undergo transformations like sigmatropic rearrangements under thermal or photochemical conditions. nih.gov For example, a hypothetical researchgate.netresearchgate.net-sigmatropic rearrangement could be envisioned for a derivative of this compound, but such reactivity is speculative without direct experimental evidence.
The nitrile group in this compound is a key site for reactions with organometallic reagents, such as Grignard reagents (R-MgX). The carbon atom of the nitrile group is electrophilic and is susceptible to nucleophilic attack by the carbanion-like alkyl or aryl group of the Grignard reagent.
The reaction proceeds in two main steps:
Addition : The Grignard reagent adds across the carbon-nitrogen triple bond. The R-group from the Grignard reagent forms a new carbon-carbon bond with the nitrile carbon, and the magnesium halide moiety coordinates to the nitrogen, forming an intermediate imine anion salt.
Hydrolysis : Subsequent workup with aqueous acid hydrolyzes the intermediate imine. This process cleaves the carbon-nitrogen double bond and replaces it with a carbon-oxygen double bond, yielding a ketone.
For this compound, this reaction provides a pathway to synthesize β,γ-unsaturated ketones. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield (Z)-4-phenylbut-3-en-2-one. It is also possible for conjugate (1,4-) addition to the alkene to occur as a competing pathway, though for Grignard reagents, direct (1,2-) addition to the nitrile is generally favored.
| Reagent | Intermediate | Final Product |
| Grignard Reagent (R-MgX) | Imine anion salt | Ketone (after hydrolysis) |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (Z)-3-Phenylacrylonitrile in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (approximately 7.3-7.5 ppm). The two vinylic protons (H-α and H-β) are diastereotopic and thus have distinct chemical shifts. The H-β proton, being closer to the deshielding phenyl group, resonates further downfield than the H-α proton.
A key feature for confirming the Z-configuration is the vicinal coupling constant (³JHαHβ) between the two vinylic protons. For cis-alkenes, this value is typically in the range of 7-12 Hz, which is significantly smaller than the 12-18 Hz range observed for the corresponding trans (E) isomer. This difference in coupling constant provides definitive proof of the Z-stereochemistry.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic H-α (adjacent to CN) | ~5.9 | Doublet (d) | ³JHαHβ = ~11-12 |
| Vinylic H-β (adjacent to Ph) | ~7.2 | Doublet (d) | |
| Aromatic Protons (Ar-H) | ~7.3-7.5 | Multiplet (m) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: one for the nitrile carbon, two for the vinylic carbons, and six for the aromatic carbons (four unique signals due to symmetry). The nitrile carbon (C≡N) is characteristically found downfield around 118 ppm. The vinylic carbons and aromatic carbons resonate in the 95-150 ppm region. The chemical shifts can be definitively assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC). researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C≡N (Nitrile) | ~118 |
| C-α (Vinylic, adjacent to CN) | ~96 |
| C-β (Vinylic, adjacent to Ph) | ~148 |
| C-1' (Aromatic, ipso) | ~134 |
| C-2'/C-6' (Aromatic, ortho) | ~129 |
| C-3'/C-5' (Aromatic, meta) | ~129.5 |
| C-4' (Aromatic, para) | ~131 |
To further confirm the Z-stereochemistry, specialized 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. researchgate.net The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nucleus that is spatially close (typically within 5 Å), regardless of whether they are connected through chemical bonds. wordpress.com
In a NOESY experiment on this compound, a cross-peak would be observed between the signals of the two vinylic protons (H-α and H-β). A significant cross-peak would also be expected between the vinylic H-β proton and the ortho-protons of the phenyl ring. This is because, in the Z-isomer, these protons are on the same side of the double bond and therefore in close proximity. The corresponding E-isomer would not show this strong spatial correlation, making NOESY a definitive technique for stereochemical assignment. researchgate.networdpress.com
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which appears around 2220 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene gives rise to a stretching band around 1625 cm⁻¹.
Other significant absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹) and the sp² C-H stretching of the vinyl group. A key diagnostic peak for the cis (or Z) configuration of the double bond is the C-H out-of-plane bending vibration, which typically appears as a strong band around 700-750 cm⁻¹.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Nitrile (C≡N) Stretch | ~2220 | Strong, Sharp |
| Alkene (C=C) Stretch | ~1625 | Medium |
| Aromatic Ring (C=C) Stretch | 1600-1450 | Medium-Weak |
| cis C-H Out-of-Plane Bend | ~750-700 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 129, corresponding to its molecular weight (C₉H₇N). nih.gov This peak is typically abundant due to the conjugated and aromatic nature of the molecule, which stabilizes the molecular ion. niscpr.res.in
Common fragmentation pathways involve the loss of small, stable neutral molecules. A significant fragment is often observed at m/z 102, which corresponds to the loss of a hydrogen cyanide molecule ([M-HCN]⁺˙). nih.gov Another major peak can be seen at m/z 128, resulting from the loss of a single hydrogen atom ([M-H]⁺). nih.gov
| m/z | Proposed Fragment Identity | Significance |
|---|---|---|
| 129 | [C₉H₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 128 | [C₉H₆N]⁺ | [M-H]⁺ |
| 102 | [C₈H₆]⁺˙ | [M-HCN]⁺˙ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for the parent this compound is not publicly documented, analysis of closely related substituted acrylonitrile (B1666552) derivatives provides significant insight into the expected structural features.
Analysis of related structures, such as (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, reveals key conformational details iucr.org. It is expected that the this compound molecule would be nearly planar, with the phenyl ring, the double bond, and the nitrile group lying roughly in the same plane to maximize π-system conjugation. The Z-configuration dictates that the phenyl group and the nitrile group are on the same side of the C=C double bond.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit distinct physical properties. The specific intermolecular interactions, such as the aforementioned C-H···N bonds and π–π stacking, dictate which polymorphic form is most stable under given crystallization conditions iucr.org. The planarity of the molecule and the potential for close packing can lead to the formation of different crystalline arrangements, potentially resulting in polymorphism for this compound. The study of these crystalline states is critical for understanding the material's properties.
Electronic Spectroscopy for Optical Property Characterization
Electronic spectroscopy investigates the absorption of electromagnetic radiation by a molecule, which causes electrons to be promoted to higher energy orbitals. This technique is used to characterize the optical properties related to the electronic structure of the compound.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. The absorption is characteristic of the electronic transitions within the molecule. This compound possesses a conjugated system that includes the phenyl ring, the carbon-carbon double bond, and the nitrile group (C₆H₅-CH=CH-C≡N). This extended π-electron system is a chromophore that absorbs UV radiation.
Fluorescence and Emission Spectroscopy of this compound Derivatives
Fluorescence and emission spectroscopy are powerful tools for investigating the excited state properties of molecules. In the context of this compound and its derivatives, these techniques provide insights into how the molecular environment and structural aggregation influence their photophysical behavior.
Solvatochromism and pH Effects on Emission Wavelength
The emission properties of certain this compound derivatives can be significantly influenced by the polarity of the solvent (solvatochromism) and the pH of the medium. These effects are often indicative of changes in the electronic distribution of the molecule in its excited state compared to its ground state.
Detailed research on a triphenylimidazole-phenylacrylonitrile derivative demonstrated pronounced positive solvatochromism. rsc.orgrsc.orgresearchgate.net An increase in solvent polarity leads to a red-shift in the emission wavelength, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net This bathochromic shift is a result of the interaction between the solute and solvent molecules, which can alter the energy gap between the excited and ground states. researchgate.net
The emission wavelength of this derivative was observed to shift from 503 nm in the nonpolar solvent dioxane to 568 nm in the highly polar solvent DMSO, representing a significant solvatochromic shift of 66 nm. researchgate.net The quantum yield, a measure of the efficiency of the fluorescence process, also varies with the solvent, with the highest values observed in DCM (0.21) and DMSO (0.20) and the lowest in CHCl3 (0.07). researchgate.net
Table 1: Emission Wavelength of a Triphenylimidazole-Phenylacrylonitrile Derivative in Various Solvents researchgate.net
| Solvent | Emission Wavelength (λem, nm) |
|---|---|
| Dioxane | 503 |
| Chloroform (CHCl3) | 502 |
| Ethyl Acetate (EtOAc) | 515 |
| Tetrahydrofuran (THF) | 520 |
| Dichloromethane (DCM) | 523 |
| Methanol (MeOH) | 554 |
| Dimethylformamide (DMF) | 559 |
| Dimethyl Sulfoxide (DMSO) | 568 |
Furthermore, the emission of this phenylacrylonitrile derivative is highly sensitive to pH. rsc.orgrsc.orgresearchgate.net At a low pH of 2, the compound exhibits an emission maximum at 541 nm. rsc.orgrsc.orgresearchgate.net In contrast, at a high pH of 14, two distinct emission bands are observed at 561 nm and 671 nm. rsc.orgrsc.orgresearchgate.net This reversible shift in emission with pH suggests that the compound can act as a fluorescent pH sensor. rsc.org The change in fluorescence is also observable in thin films exposed to acid vapors, which cause a blue-shift in the emission that is reversible over time. researchgate.net
Table 2: pH-Dependent Emission of a Triphenylimidazole-Phenylacrylonitrile Derivative rsc.orgrsc.orgresearchgate.net
| pH | Emission Wavelength (λem, nm) |
|---|---|
| 2 | 541 |
| 14 | 561 and 671 |
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. frontiersin.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.com
Certain derivatives of phenylacrylonitrile exhibit characteristic AIE properties. For instance, a pyrene-based compound, 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile, is weakly fluorescent in a good solvent like THF. frontiersin.org However, as aggregates are formed by the addition of a poor solvent (water), its fluorescence intensity increases significantly. frontiersin.org The emission intensity reaches a maximum at a water content of 90%, where it is nearly 50 times stronger than in the pure THF solution. frontiersin.org
This AIE activity is a key feature of many luminogens and is being explored for various applications in materials science and biology. The design of molecules with AIE characteristics often involves creating propeller-shaped structures that can undergo significant intramolecular motion in solution but are restricted in the aggregated state. mdpi.com
Advanced Spectroscopic Data Analysis Methodologies
To gain a deeper understanding of the spectroscopic properties of this compound and its derivatives, experimental data is often complemented by advanced data analysis and computational methodologies. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent computational tools used for this purpose. rsc.org
These quantum chemical calculations allow for the prediction and interpretation of electronic properties and spectroscopic behavior. For example, TD-DFT calculations can be performed to compute the absorption wavelengths (λabs), oscillator strengths (f), and major orbital transitions of a molecule in both the gas phase and in solution. rsc.org This provides a theoretical basis for understanding the observed UV-Vis absorption and fluorescence spectra.
In the study of the aforementioned triphenylimidazole-phenylacrylonitrile derivative, TD-DFT calculations were carried out using the B3LYP/6-311++G (d, p) level of theory to understand its electronic properties. rsc.org The calculations helped in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, and intramolecular charge transfer (ICT) from a donor to an acceptor moiety within the molecule. rsc.org
Furthermore, these computational methods are invaluable for rationalizing phenomena like solvatochromism. By modeling the molecule in different solvent environments, it is possible to calculate the changes in the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus predict the shift in absorption and emission wavelengths with solvent polarity. rsc.org The analysis of the frontier molecular orbitals can also provide insights into the charge distribution in the ground and excited states, explaining the observed changes in the dipole moment upon excitation. rsc.org
The combination of experimental spectroscopic data with high-level computational analysis provides a powerful approach for the detailed elucidation of the photophysical properties of complex organic molecules like derivatives of this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for studying the properties of (Z)-3-Phenylacrylonitrile and its derivatives at the molecular level. DFT calculations offer a balance between computational cost and accuracy, making it feasible to investigate various aspects of this compound's behavior.
Calculation of Electronic Structure and Energetics
DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, researchers can determine the molecule's ground-state electron density, molecular orbital energies, and other key electronic properties. These calculations typically employ a combination of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy.
From these calculations, important energetic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic transitions.
While specific DFT data for this compound is not extensively tabulated in publicly available literature, studies on analogous acrylonitrile (B1666552) derivatives provide a framework for understanding its electronic characteristics. For instance, DFT studies on related compounds reveal that the phenyl group and the acrylonitrile moiety significantly influence the distribution of electron density and the energies of the frontier molecular orbitals. The π-system of the phenyl ring and the cyano group are expected to be the primary contributors to the HOMO and LUMO, respectively.
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Acrylonitrile Derivatives
| Functional | Basis Set | Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure |
| PBE0 | def2-TZVP | Spectroscopic parameter prediction |
| M06-2X | cc-pVTZ | Reaction mechanism and transition state analysis |
| CAM-B3LYP | aug-cc-pVDZ | Excited state and optical property calculations |
This table is illustrative and based on common computational practices for similar organic molecules.
Prediction of Spectroscopic Parameters (e.g., Absorption and Emission Wavelengths)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules like this compound. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data.
The choice of functional is crucial for obtaining accurate spectroscopic parameters. For charge-transfer excitations, which are common in molecules with donor-acceptor character like this compound, range-separated functionals such as CAM-B3LYP or long-range corrected functionals are often employed to overcome the limitations of standard hybrid functionals.
Theoretical studies on similar chromophores have demonstrated that TD-DFT can successfully predict the wavelength of maximum absorption (λmax) and emission. These calculations can also help in assigning the nature of the electronic transitions, for example, whether they are localized π-π* transitions within the phenyl ring or intramolecular charge transfer (ICT) transitions from the phenyl group to the acrylonitrile moiety.
Exploration of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and selectivity.
The process of locating a transition state often involves initial geometry optimization of the reactants and products, followed by a search for the first-order saddle point on the PES that connects them. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, DFT could be used to study the mechanism of addition reactions to the carbon-carbon double bond of this compound or the cycloaddition reactions involving the nitrile group. Such studies would provide insights into the stereochemistry and regiochemistry of the products. While specific studies on this compound are not abundant, research on the hydroboration of vinylarenes showcases how DFT can elucidate the intricate details of reaction mechanisms, including the identification of key intermediates and transition states.
Analysis of Chemical Reactivity and Selectivity
DFT-based reactivity descriptors are widely used to predict the chemical reactivity and selectivity of molecules. These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of a molecule's propensity to undergo various types of chemical reactions.
Key reactivity descriptors include:
Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack.
Global Hardness and Softness: These parameters relate to the resistance of a molecule to change its electron configuration and are related to the HOMO-LUMO gap.
Electrophilicity Index: This index quantifies the ability of a molecule to accept electrons.
By analyzing these descriptors for this compound, one can predict its behavior in different chemical environments. For instance, the analysis of Fukui functions can help in understanding the regioselectivity of addition reactions. DFT studies on the selectivity of reactions involving similar unsaturated nitriles have demonstrated the utility of these theoretical tools in rationalizing and predicting experimental outcomes.
Quantum Mechanics / Molecular Mechanics (QM/MM-ONIOM) Approaches for Optical Properties
For larger systems or when studying the effect of a surrounding environment (like a solvent or a polymer matrix) on the optical properties of this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach.
In an ONIOM calculation, the system is partitioned into two or more layers. The chemically active part, in this case, this compound, is treated with a high-level quantum mechanics method (e.g., TD-DFT) to accurately describe its electronic excitations. The surrounding environment is treated with a more computationally efficient molecular mechanics force field. This layered approach allows for the inclusion of environmental effects on the optical properties, such as solvatochromic shifts in absorption and emission spectra, without the prohibitive computational cost of treating the entire system at a high level of theory.
While specific QM/MM-ONIOM studies on the optical properties of this compound are not readily found in the literature, the methodology has been successfully applied to study the polymerization of acrylonitrile, indicating its suitability for systems containing this functional group. Such an approach could be employed to simulate the absorption and emission spectra of this compound in different solvents or embedded in a solid-state matrix, providing valuable insights for the design of optical materials.
Analysis of Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contacts.
In the crystal structure of the related (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the following intermolecular interactions were identified as significant:
C-H···N hydrogen bonds: The nitrogen atom of the cyano group acts as a hydrogen bond acceptor.
C-H···π interactions: The hydrogen atoms of one molecule interact with the π-system of the phenyl ring of a neighboring molecule.
π-π stacking interactions: The aromatic rings of adjacent molecules stack on top of each other.
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound based on Analogous Compounds
| Interaction Type | Description | Expected Contribution to Crystal Packing |
| C-H···N Hydrogen Bonds | Hydrogen atoms interacting with the nitrogen of the nitrile group. | Significant |
| C-H···π Interactions | Hydrogen atoms interacting with the π-electron cloud of the phenyl ring. | Significant |
| π-π Stacking | Parallel stacking of the phenyl rings of adjacent molecules. | Moderate |
| H···H Contacts | van der Waals interactions between hydrogen atoms. | High (due to abundance of H atoms) |
It is highly probable that these same types of non-covalent interactions play a crucial role in the crystal packing of this compound, influencing its melting point, solubility, and other solid-state properties.
PIXEL Energy Analysis for Crystal Packing Stabilization
PIXEL energy analysis is a computational method used to calculate the lattice energy of a crystal by partitioning the total interaction energy into its fundamental physicochemical components: Coulombic, polarization, dispersion, and repulsion energies. This approach provides a quantitative understanding of the forces that govern how molecules arrange themselves in a solid state.
Table 1: Components of PIXEL Energy Analysis
| Energy Component | Description |
|---|---|
| Coulombic | Represents the electrostatic interaction between the static charge distributions of the molecules. |
| Polarization | Accounts for the induction energy arising from the distortion of a molecule's electron cloud by the electric field of its neighbors. |
| Dispersion | The attractive van der Waals force resulting from instantaneous fluctuations in electron density. |
| Repulsion | The short-range repulsive force that prevents molecules from collapsing into each other, arising from the Pauli exclusion principle. |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. wikipedia.orge-bookshelf.de By identifying critical points in the electron density (where the gradient is zero), QTAIM can characterize the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. researchgate.netwiley-vch.de
An application of QTAIM to this compound would involve analyzing its calculated electron density to locate bond critical points (BCPs) for both intramolecular covalent bonds and potential intermolecular non-covalent interactions. The properties at these BCPs, such as the electron density value (ρ) and its Laplacian (∇²ρ), would provide a quantitative description of the bonding. researchgate.net For example, the analysis could precisely characterize the C≡N triple bond and the C=C double bond, as well as weaker intermolecular contacts that stabilize the crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary defined for a molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, it is possible to identify specific regions involved in intermolecular contacts.
Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The stability and structure of molecular crystals are largely determined by a network of non-covalent interactions. nih.gov In the case of this compound, several types of such interactions are expected to be significant.
Hydrogen Bonding: Although a weak hydrogen bond donor, the vinyl and phenyl C-H groups can act as donors to the nitrogen atom of the nitrile group (C-H···N), which is a competent hydrogen bond acceptor. These interactions, while weak, can form chains or networks that contribute to crystal stability. researchgate.net
Pi-Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules. nih.gov These interactions involve the overlap of π-orbitals and are a crucial factor in the packing of aromatic compounds. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal structure.
Computational methods like PIXEL and QTAIM, as described above, are used to identify and quantify the strength and nature of these specific non-covalent interactions. rsc.orgmdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer Processes
Natural Bond Orbital (NBO) analysis is a theoretical tool that interprets the molecular wavefunction in terms of localized Lewis-like structures, such as bonds, lone pairs, and core orbitals. materialsciencejournal.orgusc.edu A key feature of NBO analysis is its ability to study charge delocalization and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net
For this compound, NBO analysis would provide insights into the electronic structure and conjugation within the molecule. It would quantify the delocalization of π-electrons across the phenyl ring, the vinyl group, and the nitrile moiety. The analysis calculates the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions, which indicates the strength of electron delocalization. niscpr.res.in This would reveal, for example, the extent of charge transfer from the phenyl ring's π-orbitals to the antibonding π*-orbitals of the C=C and C≡N bonds, which is fundamental to the molecule's electronic properties.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. 193.6.1 By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules in various phases (solid, liquid, or gas). rsc.orgrsc.org
An MD simulation of this compound could be used to study its behavior in a condensed phase, such as in a solution or as an amorphous solid. The simulation could predict properties like diffusion coefficients, radial distribution functions (to understand local structure in a liquid), and conformational flexibility. For instance, it could reveal the rotational dynamics around the single bond connecting the phenyl ring to the vinyl group and how intermolecular interactions influence this motion.
In Silico Docking and Molecular Modeling
In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. uneb.br This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
While this compound itself is a relatively simple molecule, its derivatives have been investigated as potential biologically active compounds. units.it If this compound were to be studied as a ligand, molecular docking simulations would be performed to predict its binding mode within the active site of a target protein. The simulation would generate various possible binding poses and score them based on binding affinity or energy, identifying key interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and the protein's amino acid residues. plos.orgnih.gov This modeling provides a structural hypothesis for the molecule's potential biological activity.
Computational Prediction of Pharmacokinetic Profiles (ADME)
The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical to its efficacy and safety. In silico tools like SwissADME and pkCSM use a molecule's structure to predict these properties, allowing for early identification of potential liabilities. Based on the canonical SMILES structure of this compound, a comprehensive ADME profile can be generated.
The predictions suggest that this compound has favorable physicochemical properties for oral bioavailability. It adheres to Lipinski's Rule of Five, with no violations, indicating good absorption and permeation characteristics. The molecule is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. From a metabolic standpoint, it is predicted to be an inhibitor of cytochrome P450 isoenzymes CYP2C19 and CYP3A4, which could lead to drug-drug interactions. A notable flag is the presence of a Michael acceptor moiety (the acrylonitrile group), which is highlighted by the Brenk filter as a potentially reactive fragment.
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 129.16 g/mol | Favorable (within drug-like range) |
| TPSA | 23.79 Ų | Good cell permeability | |
| Rotatable Bonds | 2 | Low flexibility, favorable for binding | |
| Lipophilicity | Consensus Log P | 2.15 | Optimal lipophilicity for absorption |
| Water Solubility | Log S (ESOL) | -2.50 | Moderately soluble |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | Yes | Can cross the blood-brain barrier | |
| P-gp Substrate | No | Not likely to be removed by efflux pumps | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski Violations | 0 | Good oral bioavailability expected |
| Bioavailability Score | 0.55 | Good probability of oral activity | |
| Medicinal Chemistry | PAINS Alerts | 0 | No known promiscuous activity patterns |
| Brenk Alert | 1 (Michael acceptor) | Potential for covalent reactivity/toxicity | |
| Synthetic Accessibility | 1.85 | Easy to synthesize |
Quantum Chemical Methodologies for Advanced Material Design
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules from first principles. These calculations provide fundamental insights into molecular orbitals, electron density distribution, and reactivity, which are essential for designing advanced materials with specific electronic or optical properties.
For this compound and its isomers, DFT calculations can elucidate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that determines the molecule's electronic excitability, chemical reactivity, and kinetic stability. A smaller gap suggests the molecule can be more easily excited, which is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Theoretical studies on the related (E)-isomer (trans-cinnamonitrile) have used DFT to analyze its structure and vibrational spectra. Similar calculations for the (Z)-isomer would allow for a comparison of their relative stabilities and electronic properties. By calculating properties like the molecular electrostatic potential (MEP), one can map the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting intermolecular interactions and how the molecules might self-assemble in a solid state, which in turn dictates the bulk properties of a material. These computational insights can guide the synthesis of new derivatives of this compound with tailored HOMO-LUMO gaps or charge transport characteristics for advanced material applications.
| Quantum Chemical Parameter | Significance in Material Design |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transition energy (color, conductivity). |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions and crystal packing. |
| Dipole Moment | Influences solubility, intermolecular forces, and self-assembly. |
Applications in Organic Synthesis and Material Science
(Z)-3-Phenylacrylonitrile as a Versatile Synthetic Intermediate
The strategic placement of reactive functional groups in this compound makes it a sought-after precursor in the synthesis of various organic scaffolds. Its utility spans the creation of heterocyclic systems, complex acyclic molecules, and strained ring structures.
Precursor in the Synthesis of Heterocyclic Compounds (e.g., Benzothiazoles, Imidazopyridines)
This compound and its derivatives are instrumental in the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
Benzothiazoles: Research has demonstrated the synthesis of 2-(benzothiazol-2-yl)-3-phenylacrylonitrile derivatives. nih.govmdpi.com This synthesis is achieved through a piperidine-catalyzed reaction between 2-(benzothiazole-2-yl)-3-oxopentanedinitrile and aromatic aldehydes. nih.gov The process involves a reflux in ethanol for 2-3 hours, leading to the formation of the desired benzothiazole-containing acrylonitrile (B1666552) products. nih.gov This methodology highlights the role of the acrylonitrile moiety as a key component in building more complex heterocyclic systems.
Imidazopyridines: The phenylacrylonitrile scaffold is also integral to the synthesis of imidazopyridine derivatives. For instance, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile has been synthesized. mdpi.com This synthesis involves the Knoevenagel condensation between an appropriate imidazopyridine acetonitrile (B52724) derivative and a substituted benzaldehyde (B42025). mdpi.com The reaction, often catalyzed by piperidine and refluxed in ethanol, underscores the utility of the acrylonitrile framework in creating hybrid molecules that combine the structural features of both imidazopyridine and phenylacrylonitrile. mdpi.commdpi.com Imidazopyridines are a significant class of N-fused heterocyclic scaffolds with various medicinal applications. nih.gov
Building Block for Complex Polyenes and Dienynes
The carbon-carbon double bond and the nitrile group in this compound and its derivatives provide reactive sites for the construction of extended conjugated systems like polyenes and dienynes. These structures are of interest for their electronic and optical properties.
A notable application is in the synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives. uniss.it This is achieved through a palladium and copper-catalyzed reaction of β-halo styrene derivatives, such as 3-chloro-3-phenylacrylonitrile, with phenyl acetylene derivatives. uniss.itnih.gov The reaction tolerates various functional groups, including the cyano group of the acrylonitrile, to yield the desired dienyne products. uniss.itnih.gov For example, the reaction of 3-chloro-3-phenylacrylonitrile with phenyl acetylene yields the corresponding dienyne derivative. uniss.itresearchgate.net This approach demonstrates the utility of phenylacrylonitrile derivatives as key building blocks for creating complex unsaturated systems.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| 3-chloro-3-phenylacrylonitrile | Phenyl acetylene | PdCl₂, CuI, PPh₃, TEA | (E/Z)-2-benzylidene-4-phenylbut-3-ynenitrile | 71% | uniss.it |
| 3-chloro-3-(4-methylphenyl)acrylonitrile | Phenyl acetylene | PdCl₂, CuI, PPh₃, TEA | Corresponding dienyne | 69% | nih.gov |
| 3-chloro-3-(4-chlorophenyl)acrylonitrile | Phenyl acetylene | PdCl₂, CuI, PPh₃, TEA | Corresponding dienyne | 53% | nih.gov |
| 3-chloro-3-phenylacrylonitrile | 4-Methylphenyl acetylene | PdCl₂, CuI, PPh₃, TEA | Corresponding dienyne | 55% | uniss.itnih.gov |
| 3-chloro-3-phenylacrylonitrile | 4-Chlorophenyl acetylene | PdCl₂, CuI, PPh₃, TEA | Corresponding dienyne | 49% | uniss.itnih.gov |
Role in the Synthesis of Substituted Cyclopropane Scaffolds
Substituted cyclopropanes are important structural motifs found in numerous natural products and biologically active compounds. this compound derivatives serve as valuable precursors for the synthesis of these strained ring systems.
An efficient method for the synthesis of dinitrile-substituted cyclopropanes involves a base-promoted reaction of 2-arylacetonitriles with α-bromoennitriles, such as (Z)-2-bromo-3-phenylacrylonitrile. This reaction proceeds via a Michael-initiated ring closure mechanism under mild conditions. A variety of bases can be used, with inorganic bases like cesium carbonate often providing good to excellent yields of the cyclopropane products. The reaction is versatile, tolerating a range of substituents on the 2-arylacetonitrile component.
This method provides a convenient and highly efficient route to a library of dinitrile-substituted cyclopropanes. The resulting cyclopropane products can be further transformed into other valuable scaffolds, such as the 2,4-dioxo-3-azabicyclo[3.1.0]hexane system, which is a known pharmacological agent.
Intermediate in the Formation of Tetrazole-Containing Structures
Tetrazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This compound can act as an intermediate in the synthesis of tetrazole-containing molecules.
The synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives can be achieved through a one-pot multicomponent reaction. This process involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This intermediate, which is a derivative of phenylacrylonitrile, then undergoes a [3+2] cycloaddition with sodium azide to form the tetrazole ring. This reaction is an example of a 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocyclic rings. The use of phenylacrylonitrile-type intermediates provides a versatile route to functionalized tetrazoles, as the aromatic ring can be readily substituted.
Development of Functional Materials
The electronic properties arising from the conjugated system of this compound and its derivatives make them attractive candidates for the development of functional organic materials.
Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs))
While direct application of this compound in commercial OLEDs is not extensively documented, the broader class of phenylacrylonitrile and related derivatives holds promise for optoelectronic materials. The core structure, a conjugated system, is a fundamental feature of many organic molecules used in OLEDs.
The development of materials for OLEDs often focuses on creating molecules with specific electronic and photophysical properties, such as high thermal stability, and appropriate HOMO and LUMO energy levels for efficient charge injection and transport. The synthesis of novel emitters for OLEDs frequently involves the incorporation of various aromatic and heterocyclic moieties to tune the emission color and efficiency.
Derivatives of phenylacrylonitrile, by virtue of their conjugated π-system, can be envisioned as components of larger molecular architectures for OLED applications. For instance, the synthesis of cinnamaldehyde derivatives, which share a similar structural backbone with phenylacrylonitrile, is a step in the creation of quinolines for potential use in OLEDs. The incorporation of nitrile groups is also a strategy employed in the design of deep-blue emitters for OLEDs to modulate their electronic properties. nih.gov The versatility of the phenylacrylonitrile scaffold allows for the introduction of various donor and acceptor groups, a common design principle for creating efficient OLED emitters. nih.gov
Role as Emitting Layers in OLEDs
Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology, valued for their high efficiency, vibrant colors, and flexible form factors mdpi.comossila.com. The performance of an OLED is critically dependent on the materials used in its emissive layer (EML), where the conversion of electrical energy into light occurs ossila.com. Acrylonitrile derivatives, particularly those designed to exhibit specific photophysical properties, have been investigated for their potential in these emitting layers.
A key property for OLED emitters is high quantum efficiency. Research into acrylonitrile derivatives has shown that strategic molecular design can lead to materials with desirable emissive qualities. For instance, a novel material synthesized for this purpose, Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA), demonstrates aggregation-induced emission (AIE). This phenomenon, where the molecule is non-emissive in solution but becomes highly emissive in an aggregated state, is advantageous for solid-state devices like OLEDs, as it mitigates the common issue of aggregation-caused quenching researchgate.net. In its aggregated state, Z-TPA emits sky-blue light, a crucial color for full-color displays researchgate.net.
The general structure of an OLED device consists of several layers, including a substrate, anode, hole injection and transport layers, the emissive layer, electron transport and injection layers, and a cathode ossila.com. The emissive layer itself can be a host-dopant system, where a small amount of an emissive dopant is dispersed within a host material to improve efficiency and prevent self-quenching ossila.com. In other designs, ultrathin emitting nanolayers are used to simplify the device structure without the need for doping mdpi.com.
In the development of deep-blue emitters, which remains a challenge for OLED technology, derivatives incorporating benzonitrile (a related cyanophenyl structure) have been utilized. For example, emitters based on tetraphenylimidazole and benzonitrile-functionalized anthracene have been successfully fabricated into OLEDs, achieving deep-blue electroluminescence with high color purity nih.gov. A device using one such emitter achieved a maximum external quantum efficiency (EQE) of 6.84% with CIE coordinates of (0.15, 0.07), which falls within the high-definition television (HDTV) standard for blue nih.gov.
| Device Characteristic | Value | Emitter System | Reference |
| Max. External Quantum Efficiency (EQE) | 6.84% | TPIAnCN-based | nih.gov |
| CIE Coordinates (x, y) | (0.15, 0.07) | TPIAnCN-based | nih.gov |
| Emission Color | Sky-blue | Z-TPA (in aggregate state) | researchgate.net |
Electrochromic Properties in Polymer Films
Electrochromism is the phenomenon where a material reversibly changes its optical properties, such as color, in response to an applied electrical potential electrochemsci.org. This property is the basis for applications like smart windows, electrochromic displays, and sensors. Polymer films containing acrylonitrile derivatives have been explored for their electrochromic capabilities.
The electrochemical properties of these polymers are typically studied using cyclic voltammetry, where the potential is swept and the resulting current is measured. For instance, polyamide (PAI) films cast on indium-tin oxide (ITO)-coated glass substrates have been shown to exhibit reversible oxidation-redox couples researchgate.net. These films can switch from a pale yellow in their neutral state to a green color when oxidized researchgate.net.
Copolymers incorporating acrylonitrile derivatives can exhibit even more complex and useful electrochromic behavior. A copolymer of Z-2, 3-bis(4-(thiophen-3-yl)-acrylonitrile (Z-TPA) and 3,4-ethylenedioxythiophene (EDOT) was found to display multicolor electrochromism researchgate.net. This copolymer film transitions from claret red in its fully reduced state to blue-green in its fully oxidized state, offering a broader palette of colors compared to the homopolymer researchgate.net.
The performance of an electrochromic material is also judged by its switching speed and optical contrast. Spectrochronoamperometry data for the P(Z-TPA-co-EDOT) copolymer film revealed it had faster switching times and higher chromatic contrast compared to the homopolymer of Z-TPA researchgate.net. In a related study, a different copolymer film, P(BTN-co-EDOT), showed a maximum optical contrast (ΔT%) of 48.4% with a rapid response time of 0.88 seconds researchgate.net. Such characteristics are crucial for practical device applications.
| Polymer System | Color Change (Reduced to Oxidized) | Max. Optical Contrast (ΔT%) | Response Time (s) | Reference |
| PAI Films | Pale Yellow to Green | Not specified | Not specified | researchgate.net |
| P(Z-TPA-co-EDOT) | Claret Red to Blue-Green | Higher than homopolymer | Faster than homopolymer | researchgate.net |
| P(BTN-co-EDOT) | Six different colors | 48.4% @ 504 nm | 0.88 | researchgate.net |
Polymerization Research Involving Acrylonitrile Derivatives
Polyacrylonitrile (PAN) and its copolymers are significant industrial polymers, widely used as precursors for carbon fibers and in the manufacturing of textiles atlantis-press.com. Research into the polymerization of acrylonitrile and its derivatives aims to create new polymers with specific functional properties.
Homopolymerization and Copolymerization Studies
The polymerization of acrylonitrile derivatives can be carried out through various methods, including free-radical polymerization e3s-conferences.orgresearchgate.net. The choice of initiator, solvent, and temperature can significantly influence the reaction rate and the properties of the resulting polymer, such as molecular weight mdpi.com.
Homopolymerization studies focus on the polymerization of a single type of monomer. For example, the homopolymerization of 9-anthryl methyl methacrylate, an acrylic monomer, was achieved using AIBN as a radical initiator in a DMF solvent at 70°C dergipark.org.tr. Similarly, the anionic polymerization of acrylonitrile can be initiated by systems without metal atoms, such as those based on bicyclic tertiary amines and ethylene oxide, which can proceed effectively in polar solvents like dimethyl sulfoxide (DMSO) researchgate.net.
Copolymerization , the process of polymerizing two or more different monomers, is a powerful tool for tuning polymer properties e3s-conferences.org. By incorporating different monomers, researchers can modify characteristics like solubility, thermal stability, and functionality atlantis-press.com.
Several studies have detailed the copolymerization of acrylonitrile (AN) with other monomers.
With 1-chloro-3-piperidin-2-propylacrylate (CPPAC): This binary copolymerization was conducted in a dimethylformamide solvent using a radical initiator. The resulting copolymer was found to be enriched with CPPAC units at the early stages of the reaction e3s-conferences.org.
With Vinyl Acetate (VA) and Methacrylic acid 2-dimethylaminoethyl ester (DEMA): Copolymers containing amine groups were synthesized via aqueous precipitation copolymerization. The study found that reaction parameters such as monomer concentration, temperature, and pH significantly affected the yield and molecular weight of the resulting Poly(AN-VA-DEMA) copolymer atlantis-press.com.
With Oxygen-Containing Acrylic Monomers: Anionic polymerization methods have been used to prepare copolymers of acrylonitrile with various acrylic monomers, demonstrating the versatility of this approach researchgate.net.
The reactivity ratios of the monomers in a copolymerization reaction are crucial parameters that describe whether the monomers tend to add to the growing polymer chain randomly, in an alternating fashion, or in blocks. For the copolymerization of CPPAC and AN, the reactivity ratios were calculated as r1=0.28 and r2=0.62, indicating that the growing polymer radicals react more readily with the other monomer type than with their own e3s-conferences.org.
Design and Synthesis of Donor-Pi-Acceptor (D-π-A) Systems for Optical Applications
Donor-π-acceptor (D-π-A) molecules are a class of organic compounds that have garnered significant attention for their applications in nonlinear optics, photovoltaics, and bioimaging nih.govnih.gov. Their structure consists of an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) connected by a π-conjugated bridge (the linker) nih.gov. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a polarized "push-pull" system with unique optical properties nih.govnih.gov.
The acrylonitrile group, with its electron-withdrawing cyano moiety, can serve as a potent acceptor in D-π-A systems. The tunability of D-π-A fluorophores is one of their most significant advantages. By systematically modifying the donor, the π-linker, and the acceptor, researchers can precisely control the molecule's absorption and emission wavelengths, shifting them from the UV-visible to the near-infrared (NIR) region nih.gov.
Key Components and Their Influence:
Donor: The strength of the electron-donating group significantly impacts the energy of the highest occupied molecular orbital (HOMO). Stronger donors generally lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra case.edu. Examples of donor moieties include carbazole and thiophene derivatives nih.govcase.edu.
Acceptor: The acceptor unit influences the lowest unoccupied molecular orbital (LUMO). Strong acceptors, such as the dicyanovinyl group (related to acrylonitrile), are often used to enhance the ICT character and tune the optical properties nih.govresearchgate.net.
π-Linker: The conjugated bridge facilitates the electronic communication between the donor and acceptor. The length and planarity of the linker affect the degree of conjugation and, consequently, the energy levels of the molecule nih.gov.
A study on a series of D-π-A compounds using dicyanovinyl as the acceptor and various aryl moieties as donors synthesized via Knoevenagel condensation demonstrated a clear structure-property relationship. It was found that the optical band gap (Eg) was linearly correlated with the Hammett resonance effect of the donor; a stronger donor (higher Hammett value) resulted in a lower band gap researchgate.net. These compounds also exhibited solvatochromism, where the color of their absorption or emission changes with the polarity of the solvent, a hallmark of ICT systems.
| D-π-A Component | Role | Impact of Modification | Examples |
| Donor | Electron-donating unit | Modifies HOMO level; stronger donors cause a red-shift | Carbazole, Thiophene, Aryl amines nih.govcase.edu |
| π-Linker | Conjugated bridge | Facilitates electronic communication; length affects conjugation | Thienothiophene, Butadiene nih.gov |
| Acceptor | Electron-withdrawing unit | Modifies LUMO level; stronger acceptors enhance ICT | Acrylonitrile, Dicyanovinyl, Thiobarbituric acid nih.govresearchgate.net |
Investigations into Structure Bioactivity Relationships
Structure-Activity Relationship (SAR) Studies of (Z)-3-Phenylacrylonitrile Analogs
The biological activity of this compound analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key molecular features that govern their efficacy, particularly their cytotoxic effects against cancer cells.
The nature and position of substituents on the phenyl rings of these analogs play a critical role in their biological activity. nih.govresearchgate.net Research on a series of (Z)-2,3-diphenylacrylonitrile analogs has demonstrated that the presence of electron-donating groups at the para-position of one of the phenyl rings is favorable for enhancing cytotoxic activity. nih.govresearchgate.net Conversely, the introduction of electron-withdrawing groups at the same position was found to be unfavorable compared to the unsubstituted parent compound. nih.govresearchgate.net This suggests that increasing the electron density at specific locations within the molecule can significantly boost its anti-cancer potential. For instance, one analog, compound 3c, which possesses such features, exhibited potent activity against various human cancer cell lines. nih.govresearchgate.net
To better understand and predict the biological activity of these compounds, researchers have analyzed various physicochemical parameters. nih.govresearchgate.net Qualitative structure-cytotoxic activity relationship studies have revealed a good correlation between the calculated polar surface area (PSA) and cytotoxic activity. nih.govresearchgate.net PSA, a parameter that quantifies the surface area of a molecule contributed by polar atoms, is often related to a compound's ability to permeate cell membranes. The observed correlation suggests that this lipophobic parameter is a significant factor in the cytotoxic mechanism of these acrylonitrile (B1666552) analogs, providing a valuable tool for predicting the activity of newly designed compounds. nih.govresearchgate.net
In Vitro Biological Screening Methodologies
The evaluation of this compound analogs relies on a variety of established in vitro biological screening methods designed to quantify their specific biological effects.
Cell-based assays are fundamental in determining the anti-cancer potential of this compound derivatives. These assays measure the ability of a compound to inhibit the growth of or kill cancer cells. A common technique involves screening compounds against a panel of human cancer cell lines, which can include those derived from lung, ovarian, skin, colon, and breast cancers. nih.govresearchgate.netresearchgate.net
For example, a series of (Z)-2,3-diphenylacrylonitrile analogs were evaluated for their cytotoxic activities against four human cancer cell lines: A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon). nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are determined to quantify the potency of the compounds. nih.govresearchgate.net One particularly active analog, compound 3c, showed IC50 values of 0.57, 0.14, 0.65, and 0.34 µg/mL against these cell lines, respectively. nih.govresearchgate.net Similarly, novel benzothiophene (B83047) acrylonitrile analogs demonstrated significant growth inhibition, with GI50 values in the nanomolar range (10–100 nM) against a wide array of cancer cell lines, including leukemia, colon, CNS, and prostate cancer cells. m-tubulin.com Another study on dichlorophenylacrylonitriles identified lead compounds with potent sub-micromolar activity against cell lines such as MCF-7 (breast), HT29 (colon), and U87 (glioblastoma). researchgate.net
Table 1: Cytotoxic Activity of Selected this compound Analogs
| Compound Class | Cancer Cell Line | Cell Line Origin | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|---|
| (Z)-2,3-diphenylacrylonitrile (Compound 3c) | A549 | Lung | IC50 | 0.57 µg/mL | nih.govresearchgate.net |
| (Z)-2,3-diphenylacrylonitrile (Compound 3c) | SK-OV-3 | Ovarian | IC50 | 0.14 µg/mL | nih.govresearchgate.net |
| (Z)-2,3-diphenylacrylonitrile (Compound 3c) | SK-MEL-2 | Skin | IC50 | 0.65 µg/mL | nih.govresearchgate.net |
| (Z)-2,3-diphenylacrylonitrile (Compound 3c) | HCT15 | Colon | IC50 | 0.34 µg/mL | nih.govresearchgate.net |
| Benzothiophene acrylonitrile (Analog 5) | NCI-60 Panel | Various | GI50 | 10.0 - 90.9 nM | m-tubulin.com |
| Benzothiophene acrylonitrile (Analog 6) | NCI-60 Panel | Various | GI50 | 21.1 - 98.9 nM | m-tubulin.com |
| Dichlorophenylacrylonitrile (Lead Compound 6) | MCF-7 | Breast | GI50 | 0.127 µM | researchgate.net |
| Dichlorophenylacrylonitrile (Lead Compound 38) | Drug-Resistant Breast Lines | Breast | Potency | 10 - 206 nM | researchgate.net |
To elucidate the mechanism of action behind their cytotoxic effects, this compound analogs are subjected to enzyme inhibition studies. A primary target identified for this class of compounds is the protein tubulin. m-tubulin.comnih.gov Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division. rsc.org
Inhibition of tubulin polymerization is a well-established anti-cancer strategy. rsc.org Research has indicated that the cytotoxic activity of certain this compound analogs, such as Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitriles, is likely due to their interaction with tubulin, leading to the disruption of microtubule dynamics and mitotic arrest. m-tubulin.com Synthetic strategies have been developed specifically to create 3,3-diarylacrylonitriles as tubulin polymerization inhibitors for potential use in cancer chemotherapy. nih.gov These studies confirm that interference with tubulin polymerization is a key mechanism through which these compounds exert their anti-cancer effects. m-tubulin.comnih.gov Information regarding the inhibition of other enzymes such as MEK-1 or MPro by this compound itself is not prominently featured in the reviewed literature.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in drug discovery to understand how the chemical structure of a compound influences its biological activity. These methods are instrumental in predicting the activity of new compounds, optimizing lead compounds, and elucidating the mechanism of action at a molecular level.
While specific QSAR models exclusively developed for the antimicrobial activity of this compound were not identified in the reviewed literature, the principles of these methodologies are broadly applicable to this class of compounds. For the related (Z)-2,3-diphenylacrylonitrile analogs, qualitative structure-activity relationships have been explored using physicochemical parameters. A good correlation was observed between the calculated polar surface area (PSA), a lipophobic parameter, and the cytotoxic activity of these compounds. mdpi.com This suggests that the polarity and surface properties of these molecules are important determinants of their biological effects.
A typical QSAR study on a series of this compound derivatives would involve the following steps:
Data Set Preparation: A series of analogs with known antimicrobial activities (e.g., MIC values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the antimicrobial activity.
Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously validated using internal and external validation techniques.
Such a model could then be used to predict the antimicrobial activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent antimicrobial agents. The insights gained from the descriptor analysis in a QSAR model can also provide valuable information about the key structural features required for antimicrobial action, such as the importance of hydrophobicity, electronic properties, or molecular shape. These computational approaches, when combined with experimental testing, can significantly accelerate the discovery and development of new antimicrobial drugs based on the this compound scaffold.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Highly Stereoselective Synthesis
The synthesis of the (Z)-isomer of 3-phenylacrylonitrile with high selectivity remains a significant objective, as the stereochemistry of the double bond is crucial for its biological activity and material properties. Future research is intensely focused on creating novel catalytic systems that can overcome the thermodynamic preference for the (E)-isomer.
Eco-friendly and highly efficient catalytic methods are a key area of development. Researchers are exploring heterogeneous catalysts, such as silica-supported systems, which offer advantages like high product purity, minimal chemical waste, and catalyst reusability. For instance, silica (B1680970) boron-p-toluene sulfonate (SBPTS) and silica chloride have been utilized as recyclable catalysts in Knoevenagel condensations to produce (Z)-acrylonitrile derivatives with high yields (83-96%). researchgate.net Steric interactions between the catalyst and the reactants are believed to play a crucial role in controlling the formation of the (Z)-isomer. researchgate.net
Organocatalysis also presents a promising avenue. Simple organic bases, such as piperidine, have been shown to effectively catalyze the synthesis of 2-(benzothiazol-2-yl)-3-phenylacrylonitrile derivatives, highlighting the potential for metal-free catalytic systems. researchgate.net Furthermore, the development of C₃-symmetric cinchona-based organocatalysts is an emerging trend for various asymmetric reactions, and their application in the stereoselective synthesis of acrylonitrile (B1666552) derivatives is a logical next step. mdpi.com Another approach involves metal-ligand cooperative catalysts, such as the ruthenium PNN pincer complex, which has demonstrated high efficiency in the selective deuteration of cinnamonitriles and could be adapted for stereoselective synthesis. rug.nl
The following table summarizes some of the catalytic systems being explored for the stereoselective synthesis of acrylonitrile derivatives.
| Catalyst System | Reaction Type | Key Advantages | Reported Yields |
|---|---|---|---|
| Silica Boron-p-Toluene Sulfonate (SBPTS) | Knoevenagel Condensation | Green, efficient, recyclable | 90-96% |
| Silica Chloride (SiO₂-Cl) | Knoevenagel Condensation | High Z-selectivity, reusable | ~90% |
| Piperidine | Knoevenagel Condensation | Simple, efficient, metal-free | 81-86% |
| Ruthenium PNN Pincer Complex | H/D Exchange (potential for synthesis) | Mild conditions, high selectivity | N/A for synthesis |
Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of (Z)-3-Phenylacrylonitrile, DFT calculations are crucial for elucidating the factors that govern stereoselectivity.
One of the primary applications of DFT is in determining the relative thermodynamic stabilities of the (Z) and (E) isomers. Studies have consistently shown that the (Z)-isomer of various substituted acrylonitriles is thermodynamically less stable than the corresponding (E)-isomer. However, computational models have also revealed that specific substitutions can stabilize the (Z)-isomer. For example, DFT calculations found that the (Z)-isomer of one particular derivative was stabilized by 2.61 kcal/mol more than its (E)-counterpart, providing a rationale for its selective formation. rsc.orguky.edu This predictive power allows for the in silico design of substrates that would preferentially yield the desired (Z)-isomer.
Beyond thermodynamics, computational approaches are vital for mapping out entire reaction pathways. By calculating the energy profiles of transition states and intermediates, researchers can gain detailed insight into the reaction mechanism. This is particularly useful for complex catalytic cycles where experimental observation is challenging. For instance, computational models can help explain how a specific catalyst or solvent molecule interacts with the substrate to favor one stereochemical outcome over another. researchgate.net Our catalytic models, supported by DFT calculations, suggest that factors like π–π stacking interactions and multiple hydrogen bonds between the organocatalyst and substrates are significant in controlling the stereoselectivity of reactions. researchgate.net
The table below highlights the key applications of computational methods in the study of acrylonitrile synthesis.
| Computational Method | Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Predicting Isomer Stability | Quantifies the energy difference between (Z) and (E) isomers, aiding in predictive design. |
| Transition State Theory | Mechanistic Elucidation | Maps reaction energy profiles, identifies rate-determining steps, and explains catalyst selectivity. |
| Molecular Dynamics (MD) | Solvent and Dynamic Effects | Simulates the behavior of molecules in solution to understand the role of the reaction environment. |
Exploration of New Material Science Applications and Device Architectures
While research into the specific material applications of this compound is still nascent, the broader class of acrylonitrile-based polymers and conjugated systems offers a glimpse into future possibilities. Polyacrylonitrile (PAN) is a well-established synthetic polymer with significant commercial applications. wikipedia.org It serves as the primary precursor for the production of high-strength, lightweight carbon fibers, which are essential components in the aerospace, automotive, and sporting goods industries. wikipedia.orgmdpi.com Future research will likely focus on modifying PAN with specific isomers like this compound to tune the properties of the resulting carbon fibers.
The incorporation of the acrylonitrile moiety into π-conjugated polymers is another exciting frontier. rsc.org These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile group can be used to engineer the electronic properties of the polymer, creating donor-acceptor systems that facilitate charge separation and transport. rsc.org The specific stereochemistry of a phenylacrylonitrile unit could influence the packing of polymer chains in the solid state, which in turn significantly affects the material's electronic and photophysical properties. ucla.edu Research into synthesizing π-conjugated polymers with this compound side chains could lead to new materials with tailored optical and electronic characteristics for advanced device architectures. rsc.org
Potential future applications are summarized below:
Advanced Carbon Fibers: Incorporating this compound into PAN precursors could alter the graphitization process, potentially leading to carbon fibers with enhanced mechanical or thermal properties.
Organic Electronics: Phenylacrylonitrile-containing conjugated polymers could be designed for use as active layers in OLEDs, OPVs, and organic field-effect transistors (OFETs).
Membranes and Filtration: PAN is already used in ultrafiltration membranes. wikipedia.org Functionalization with the phenylacrylonitrile group could modify surface properties, leading to membranes with improved selectivity or anti-fouling characteristics.
Deeper Understanding of Reaction Mechanisms in Complex Solution Environments
A complete understanding of a reaction requires knowledge of not just the reactants and products, but also the intricate dance of molecules that occurs in solution. For the synthesis of this compound, future research will aim to unravel the mechanistic details that are often obscured in complex reaction media.
The Knoevenagel condensation, a common route to cinnamonitriles, is known to be sensitive to reaction conditions. rsc.org The choice of solvent can dramatically influence the stereochemical outcome of a reaction. nih.govresearchgate.net This is because solvent molecules can selectively stabilize certain transition states or intermediates through interactions like hydrogen bonding or dipole-dipole forces. nih.govnih.gov Future studies will employ advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to probe these solvent effects more directly. Understanding the dynamic interplay between solute-solvent clusters is key, as these clusters, rather than isolated molecules, are often the true reactive species. nih.gov
Furthermore, the potential for base-catalyzed isomerization between the (Z) and (E) forms of 3-phenylacrylonitrile in solution presents both a challenge and an opportunity. Mechanistic studies focusing on the conditions that promote or suppress this isomerization are critical for controlling the final product distribution. rug.nl This involves investigating the relative rates of product formation (kinetic control) versus the rates of isomerization leading to the most stable product (thermodynamic control). By carefully manipulating reaction parameters such as temperature, catalyst loading, and solvent polarity, it may be possible to selectively trap the less stable, kinetically favored (Z)-isomer.
Key mechanistic questions for future investigation include:
What is the precise role of the solvent in stabilizing the transition state leading to the (Z)-isomer?
Can reaction conditions be optimized to favor kinetic control and suppress post-synthesis isomerization to the (E)-isomer?
How do different catalysts, such as Lewis acids, Brønsted bases, or organocatalysts, alter the reaction pathway and influence stereoselectivity in various solvents?
By addressing these fundamental questions, the scientific community can develop more robust and predictable synthetic routes to this compound, paving the way for its broader application in science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
